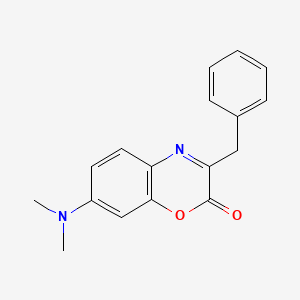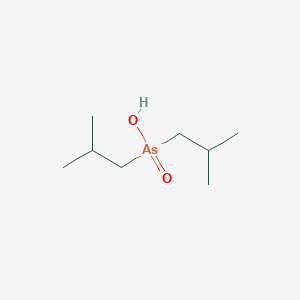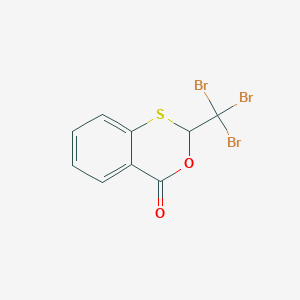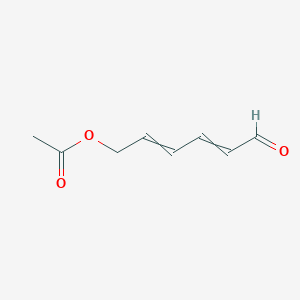![molecular formula C20H32O2 B14349973 3,11-Dipropyldispiro[5.1.5~8~.1~6~]tetradecane-7,14-dione CAS No. 93629-20-0](/img/structure/B14349973.png)
3,11-Dipropyldispiro[5.1.5~8~.1~6~]tetradecane-7,14-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,11-Dipropyldispiro[515~8~1~6~]tetradecane-7,14-dione is a complex organic compound with the molecular formula C14H20O2 It is a member of the dispiro compounds, characterized by two spiro-connected cyclohexane rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,11-Dipropyldispiro[5.1.5~8~.1~6~]tetradecane-7,14-dione typically involves the reaction of cyclohexylketene with appropriate reagents under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as Lewis acids to facilitate the formation of the dispiro structure .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature. the principles of large-scale organic synthesis, including the use of continuous flow reactors and optimization of reaction conditions, could be applied to its production.
Analyse Chemischer Reaktionen
Types of Reactions
3,11-Dipropyldispiro[5.1.5~8~.1~6~]tetradecane-7,14-dione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
3,11-Dipropyldispiro[5.1.5~8~.1~6~]tetradecane-7,14-dione has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of dispiro structures and their reactivity.
Biology: Its unique structure makes it a candidate for studying interactions with biological molecules.
Industry: Used in the synthesis of advanced materials and as a precursor for other complex organic compounds.
Wirkmechanismus
The mechanism by which 3,11-Dipropyldispiro[5.1.5~8~.1~6~]tetradecane-7,14-dione exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The pathways involved often include binding to active sites and altering the function of the target molecules. This can lead to changes in biochemical pathways and cellular responses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dispiro[5.1.5.1]tetradecane-7,14-dione: Shares a similar dispiro structure but lacks the propyl groups.
Spiro[5.5]undecane derivatives: These compounds have similar spiro-connected rings but differ in the specific substituents and ring sizes.
Uniqueness
3,11-Dipropyldispiro[5.1.5~8~.1~6~]tetradecane-7,14-dione is unique due to its specific propyl substitutions and the resulting steric and electronic effects. These features can influence its reactivity and interactions with other molecules, making it distinct from other dispiro compounds .
Eigenschaften
CAS-Nummer |
93629-20-0 |
|---|---|
Molekularformel |
C20H32O2 |
Molekulargewicht |
304.5 g/mol |
IUPAC-Name |
3,11-dipropyldispiro[5.1.58.16]tetradecane-7,14-dione |
InChI |
InChI=1S/C20H32O2/c1-3-5-15-7-11-19(12-8-15)17(21)20(18(19)22)13-9-16(6-4-2)10-14-20/h15-16H,3-14H2,1-2H3 |
InChI-Schlüssel |
DCPHQNRGWXKRAC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1CCC2(CC1)C(=O)C3(C2=O)CCC(CC3)CCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[3-(2-Chloroethenesulfonyl)phenyl]benzamide](/img/structure/B14349894.png)

![4-[(Trimethylsilyl)oxy]-1-benzothiopyran-1,1(2H)-dione](/img/structure/B14349904.png)



![2-[2-(4-Aminophenyl)prop-1-en-1-yl]-3-ethyl-1,3-benzothiazol-3-ium iodide](/img/no-structure.png)
![9-Oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-3-carbaldehyde](/img/structure/B14349930.png)
![2-[2-(2-Chloroethylsulfanyl)acetyl]oxyethyl 2-(2-chloroethylsulfanyl)acetate](/img/structure/B14349931.png)




